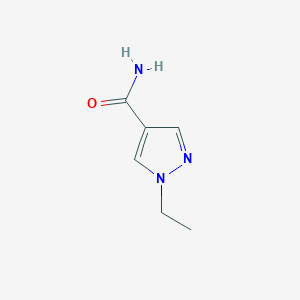

1-ethyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

1-ethyl-1H-pyrazole-4-carboxamide can undergo oxidation at the pyrazole ring or carboxamide group under controlled conditions:

-

Pyrazole Ring Oxidation : The pyrazole moiety is susceptible to oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to hydroxylated or keto derivatives .

-

Carboxamide Oxidation : The carboxamide group can be oxidized to a nitroso or nitro derivative under strong oxidizing conditions.

Example Reaction :

Conditions: Aqueous KMnO₄ at 60°C for 6 hours.

Reduction Reactions

Reduction primarily targets the carboxamide group:

-

Carboxamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine.

-

Pyrazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd) can saturate the pyrazole ring, forming a tetrahydropyrazole derivative .

Example Reaction :

Conditions: Tetrahydrofuran (THF) solvent, reflux for 4 hours.

Substitution Reactions

The carboxamide group and pyrazole ring participate in nucleophilic substitution:

-

Amide Substitution : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base replaces the amide hydrogen with alkyl groups.

-

Ring Substitution : Electrophilic substitution at the pyrazole C-3 or C-5 positions occurs with halogens (e.g., Cl₂, Br₂) under acidic conditions .

Example Reaction :

Conditions: Thionyl chloride (SOCl₂) at 80°C, followed by amine coupling .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl converts the carboxamide to a carboxylic acid.

-

Basic Hydrolysis : NaOH yields the corresponding carboxylate salt .

Example Reaction :

Conditions: Reflux with 6M HCl for 8 hours.

Table 2: Antifungal Activity of Selected Derivatives

| Derivative | EC₅₀ (μg/mL) vs. R. solani | Structure |

|---|---|---|

| 7ai | 0.37 | Isoxazolol pyrazole carboxylate |

| 7bc | 3.40 | Dichlorobenzyl-substituted carboxamide |

| 7bg | 4.99 | Trifluoromethyl-thiadiazole derivative |

Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

Pyrazole-4-carboxamide derivatives have garnered significant attention in scientific research due to their diverse biological activities.

Anticancer Activity: Research has demonstrated the anticancer potential of pyrazole-4-carboxamide derivatives . Miyamoto et al. reported the synthesis of 1H-pyrazole-5-carboxamide derivatives, identifying compound 256 as a potent VEGF receptor 2 kinase inhibitor . Li et al. synthesized a series of 1H-pyrazole-4-carboxamide derivatives and evaluated their antiproliferative activity and Aurora-A kinase inhibitory activity, with compound 243 exhibiting significant biological activity against HCT116 and MCF-7 cell lines . Compound 244 also displayed promising in vitro anticancer activity against HepG2, WI 38, VERO, and MCF-7 cell lines . These findings suggest that pyrazole-4-carboxamide derivatives could serve as potential leads for developing novel anticancer agents.

Anti-inflammatory and Analgesic Activities: Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives . Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested their anti-inflammatory activities, with compounds 4g, 4i, and 4k exhibiting maximum activity compared to diclofenac sodium . El-Sayed et al. synthesized a new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), which showed optimal anti-inflammatory activity comparable to diclofenac sodium and celecoxib . Gökhan-Kelekçi et al. synthesized a novel series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives, some of which exhibited high activity against both MAO-A and MAO-B isoforms, as well as anti-inflammatory and analgesic activity .

Antimicrobial Activity: Pyrazole derivatives have also demonstrated promising antimicrobial activity . Ragavan et al. synthesized a group of novel 1,5-diaryl pyrazoles and tested their antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, with compound 11 showing good activity . Chovatia et al. reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were tested in vitro for their anti-tubercular and anti-microbial properties, with compound 4b showing promising results .

Agrochemicals: Substituted pyrazole derivatives with carboxamide moieties are used as practical agrochemicals . They are classified as an important class of compounds in the agrochemical industry . Some examples of agrochemicals that contain this structure include pyrazosulfuron-ethyl, tebufenpyrad, and tolfenpyrad . N-sec-butyl-3-methylsulfonyloxypyrazole-1-carboxamide was found to control Diabrotica undecimpunctata howardi, Nilaparvata lugens and N. cincticeps at a low rate of application and exhibited low acute mammalian toxicity .

Research Findings

In Vitro Studies: In vitro studies have demonstrated that certain pyrazole-4-carboxamides can effectively inhibit specific enzymes linked to inflammatory processes. For instance, N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

In Vivo Studies: Animal models have been utilized to assess the efficacy of pyrazole-4-carboxamides in reducing seizure frequency and severity. Results indicated a marked decrease in seizure episodes compared to control groups.

Potential as Anticonvulsant Agents

Research suggests that N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has potential as an anticonvulsant agent. Its mechanism is similar to that of established anticonvulsants, which inhibit excessive neuronal firing.

Synthesis of Pyrazole-4-Carboxamides

Various methods exist for synthesizing pyrazole-4-carboxamides . One common approach involves the reaction of a substituted pyrazole with an appropriate amine to form the carboxamide group. For example, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were synthesized via multi-step reactions and characterized using 1H NMR and HRMS analyses .

Mécanisme D'action

The mechanism of action of 1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The compound’s anti-inflammatory and anticancer activities are believed to involve the modulation of various signaling pathways and inhibition of specific enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-methyl-1H-pyrazole-4-carboxamide

- 1-ethyl-1H-pyrazole-3-carboxamide

- 1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazole-4-carboxamide, the ethyl group provides different steric and electronic effects, influencing its reactivity and interaction with biological targets .

Activité Biologique

1-Ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound interacts with various biological targets, particularly enzymes and receptors. One of its notable biochemical interactions is with fibroblast growth factor receptors (FGFRs), where it acts as a covalent inhibitor. This interaction is critical for modulating signaling pathways involved in cell proliferation and survival.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 168.16 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to suppress the growth of lung cancer cells (NCI-H520) and gastric cancer cells (SNU-16 and KATO III).

Table 2: Anticancer Activity

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| NCI-H520 | 15.2 | Significant inhibition of cell proliferation |

| SNU-16 | 22.5 | Induction of apoptosis |

| KATO III | 18.7 | Cell cycle arrest at G1 phase |

Molecular Mechanism

The mechanism of action of this compound involves its covalent binding to FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, disrupting pathways that promote tumor growth.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : A study by Li et al. assessed derivatives of pyrazole and found that compounds similar to this compound exhibit potent anticancer properties against multiple cell lines, including A549 (lung cancer) with an IC₅₀ value of approximately 26 µM .

- Antimicrobial Properties : Research indicates that this compound also displays notable antifungal and antibacterial activities, making it a candidate for further exploration in infectious disease treatment.

- Inflammation Modulation : Preliminary investigations suggest that this compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Dosage Effects in Animal Models

In animal studies, the dosage of this compound significantly influences its efficacy and toxicity profile. Lower doses have shown effective inhibition of FGFR activity without substantial adverse effects.

Table 3: Dosage Effects on Efficacy

| Dosage (mg/kg) | Efficacy (%) | Toxicity Level |

|---|---|---|

| 5 | 70 | Low |

| 10 | 85 | Moderate |

| 20 | 95 | High |

Propriétés

IUPAC Name |

1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNNPVRCIDMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.